Milliamine C

Description

Properties

CAS No. |

49620-09-9 |

|---|---|

Molecular Formula |

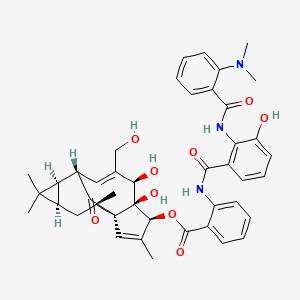

C43H47N3O9 |

Molecular Weight |

749.8 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]benzoate |

InChI |

InChI=1S/C43H47N3O9/c1-22-20-42-23(2)18-29-33(41(29,3)4)28(36(42)50)19-24(21-47)35(49)43(42,54)37(22)55-40(53)25-12-7-9-15-30(25)44-39(52)27-14-11-17-32(48)34(27)45-38(51)26-13-8-10-16-31(26)46(5)6/h7-17,19-20,23,28-29,33,35,37,47-49,54H,18,21H2,1-6H3,(H,44,52)(H,45,51)/t23-,28+,29-,33+,35-,37+,42+,43+/m1/s1 |

InChI Key |

NWUXCAUIAMSMJQ-IYVCBSORSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C)O)O)CO |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Milliamine C is typically isolated from the latex of Euphorbia Millii using a combination of counter-current distribution, preparative thin-layer chromatography (TLC), and preparative high-performance liquid chromatography (HPLC) . The isolation process involves extracting the latex with organic solvents, followed by purification through chromatographic techniques .

Chemical Reactions Analysis

Milliamine C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield various reduction products.

Substitution: This compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Milliamine C has several scientific research applications:

Mechanism of Action

The mechanism of action of Milliamine C involves its interaction with specific molecular targets in biological systems. It exerts its effects by binding to certain proteins and enzymes, disrupting their normal functions . This disruption can lead to cell death or other toxic effects, making it a potent bioactive compound .

Comparison with Similar Compounds

Q & A

Q. How can researchers distinguish Milliamine C from structurally similar diterpenes in spectroscopic analysis?

this compound can be identified via a combination of NMR spectroscopy (e.g., distinguishing hydroxyl groups in its cyclopropane subunit) and mass spectrometry (MS) to confirm its molecular weight and fragmentation patterns. Key structural markers include its gem-dimethylcyclopropane subunit and multiple hydroxyl groups, which differentiate it from analogues like Ingenol (115) or Euphorbia Factor L6 (114) . For purity verification, compare retention times in HPLC against authenticated standards and validate via 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory settings?

Synthesis often involves acylation reactions using pyridine or dichloromethane as solvents, followed by chromatographic purification (e.g., silica gel column chromatography). Critical steps include:

- Extraction : Use polar solvents (e.g., methanol) from natural sources like Euphorbia species.

- Characterization : Confirm acyl group placement via esterification reactions and monitor via TLC/FTIR.

- Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to isolate this compound as a glassy resin or solid .

Q. How is the biological activity of this compound typically assessed in pharmacological studies?

Activity is evaluated through in vitro assays measuring protein kinase C (PKC) modulation. For example:

- Irritant Activity : Quantify ID50 (dose causing 50% inflammation) in mouse ear models, with this compound showing ID50 = 0.0066 nmol/ear, outperforming TPA (0.016 nmol/ear) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to compare potency with analogues like Milliamine A or K .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported ID50 values for this compound across studies?

Discrepancies may arise from measurement timing (24h vs. 3h post-application) or solvent effects (polar vs. non-polar carriers). To address this:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s PKC-modulating properties?

SAR studies should focus on systematic substitution of functional groups:

- Acyl Modifications : Replace acetyl (Ac) groups with longer-chain esters (e.g., Milliamine M: R1=Q, R2=H, R3=Ac) to enhance membrane permeability.

- Hydroxyl Group Positioning : Compare activity of this compound (two hydroxyls) vs. Milliamine H (one hydroxyl) using molecular docking to PKC isozymes .

- Quantitative SAR (QSAR) : Apply computational models (e.g., CoMFA) to predict bioactivity based on electronic/steric parameters.

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

Challenges include low abundance and matrix interference . Solutions involve:

- Hyphenated Techniques : Use LC-MS/MS with MRM (multiple reaction monitoring) to enhance specificity.

- Isotope-Labeled Standards : Synthesize deuterated this compound for internal calibration .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability) or metabolic degradation . Strategies include:

- Prodrug Design : Modify hydroxyl groups to esters for improved stability.

- Tissue-Specific Delivery : Use nanoparticle encapsulation to target inflamed or cancerous tissues .

Q. What experimental frameworks are suitable for studying synergistic effects between this compound and other PKC modulators?

Employ combinatorial dose-response assays (e.g., Chou-Talalay method) to calculate combination indices (CI). For example:

- Pair this compound with Ingenol derivatives to assess additive/synergistic effects on PKC-δ activation.

- Validate findings using transcriptomic profiling (RNA-seq) to identify upregulated/downregulated pathways .

Methodological Notes

- Data Validation : Always cross-reference spectral data with databases like SciFinder or Reaxys to avoid misidentification .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly in inflammation models .

- Reproducibility : Deposit raw NMR/MS data in public repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.